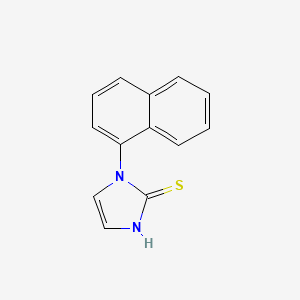
1-(naphthalen-1-yl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The naphthalene moiety, a fused pair of benzene rings, is attached to the imidazole ring, and a thiol group (-SH) is present at the second position of the imidazole ring
Preparation Methods
The synthesis of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and alkylation are common substitution reactions.
Coupling Reactions: The naphthalene moiety can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown that derivatives of this compound have potential anticancer activity. They can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. These interactions can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-1H-imidazole: Lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1-(Naphthalen-1-yl)-1H-imidazole-2-amine: Contains an amino group instead of a thiol group, leading to different chemical properties and applications.
1-(Naphthalen-1-yl)-1H-imidazole-2-methanol: The presence of a hydroxyl group instead of a thiol group affects its solubility and reactivity.
The uniqueness of this compound lies in its combination of the naphthalene and imidazole rings with a reactive thiol group, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C13H10N2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
3-naphthalen-1-yl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,14,16) |
InChI Key |
CCUUTWFOTOUSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CNC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















